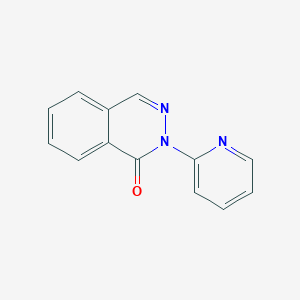

2-(Pyridin-2-yl)phthalazin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9N3O |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-pyridin-2-ylphthalazin-1-one |

InChI |

InChI=1S/C13H9N3O/c17-13-11-6-2-1-5-10(11)9-15-16(13)12-7-3-4-8-14-12/h1-9H |

InChI Key |

CWNIITGJCZEUQZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyridin 2 Yl Phthalazin 1 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H-NMR for Proton Environment Analysis

Proton NMR (¹H-NMR) spectroscopy provides critical information about the number, connectivity, and electronic environment of hydrogen atoms within a molecule. In the context of 2-(Pyridin-2-yl)phthalazin-1(2H)-one derivatives, the ¹H-NMR spectrum is characterized by distinct signals corresponding to the protons of the phthalazinone and pyridine (B92270) ring systems.

The aromatic protons of the phthalazinone moiety typically appear in the downfield region, generally between δ 7.5 and 8.5 ppm. nih.gov For instance, in a related structure, 2-(2-(1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione, the proton at the H-8 position of the phthalazine (B143731) ring resonates as a doublet at δ 8.35 ppm, while the H-4 proton appears as a singlet at δ 7.98 ppm. nih.gov The remaining aromatic protons of the phthalazinone core are observed as a multiplet between δ 7.61 and 7.80 ppm. nih.gov

The protons of the 2-substituted pyridine ring also exhibit characteristic chemical shifts. Typically, the proton at the 6-position of the pyridine ring (adjacent to the nitrogen) is the most deshielded, often appearing at δ 8.6-8.8 ppm. rsc.org The other pyridine protons resonate in the aromatic region, with their exact shifts influenced by the electronic effects of substituents. rsc.orglibretexts.org Protons on carbons bonded to electronegative atoms or sp²-hybridized carbons tend to absorb at lower fields. libretexts.org

In derivatives where substituents are introduced, these groups provide additional spectral information. For example, methyl protons on a tolyl group attached to the phthalazinone ring show a singlet at approximately δ 2.36 ppm. nih.gov The chemical shifts for protons in various phthalazinone derivatives are detailed in the table below.

| Compound | Phthalazinone Protons (Ar-H) | Other Protons | Reference |

|---|---|---|---|

| 2-(2-(1-Oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | 8.35 (d, 1H, H-8), 7.98 (s, 1H, H-4), 7.71-7.80 (m), 7.61-7.68 (m) | 4.53 (t, 2H), 4.18 (t, 2H), 7.71-7.80 (m, Ar-H of isoindoline) | nih.gov |

| 2-(2-(1-Oxo-4-p-tolylphthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | 8.42-8.46 (m, 1H, H-8), 7.68-7.75 (m), 7.62-7.66 (m) | 7.08-7.15 (m, Ar-H), 4.59 (t, 2H), 4.22 (t, 2H), 2.36 (s, 3H, CH₃) | nih.gov |

| 2-Amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile | 7.9-8.1 (m, 4H, Ar-H), 8.2 (d, 1H, J=7.5 Hz, Ar-H) | 6.5 (s, 1H, -CH), 9.8 (s, 2H, -NH₂), 11.4 (s, 1H, -NH), 12.2 (s, 1H, -NH) | nih.gov |

¹³C-NMR for Carbon Skeleton Assignment

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon framework of a molecule. The chemical shifts in ¹³C-NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms.

For this compound derivatives, the carbonyl carbon (C=O) of the phthalazinone ring is a key diagnostic signal, typically appearing far downfield in the spectrum, around δ 160-170 ppm. nih.gov In 2-(2-(1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione, the phthalazinone carbonyl carbon resonates at δ 159.8 ppm, while the C-1 of the phthalazine ring is found at δ 168.3 ppm. nih.gov The carbon atoms of the aromatic rings (both phthalazinone and pyridine) are observed in the δ 120-150 ppm range. rsc.org For instance, in 2-phenylpyridine, the carbon atoms of the pyridine ring appear at δ 157.4, 149.6, 136.7, 122.1, and 120.6 ppm. rsc.org

The specific chemical shifts of the carbon atoms provide a detailed fingerprint of the molecule's structure. Complete assignment is often achieved using two-dimensional NMR techniques like HSQC and HMBC, which correlate proton and carbon signals. researchgate.net

| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons (Ar-C) | Other Carbons | Reference |

|---|---|---|---|---|

| 2-(2-(1-Oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | 159.8 (C1-phthalazine), 168.3 (CO of isoindoline) | 138.0 (C4), 134.0, 133.2, 132.1, 131.8, 129.7, 127.8, 126.8, 126.2, 123.4 | 49.7 (C2'), 36.7 (C1') | nih.gov |

| 2-Phenylpyridine | - | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | - | rsc.org |

| 2-Amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1H-pyrazol-4-yl)-4H-pyran-3,5-dicarbonitrile | 163.5, 163.9 | 125.5, 127.7, 129.2, 129.9, 131.6, 134.4, 137.5, 155.2, 157.4 | 46.6, 74.5, 86.3, 114.6, 115.9 | nih.gov |

Infrared (IR) and Micro-Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of a molecule. msu.edu These methods are particularly useful for identifying characteristic functional groups. While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. spectroscopyonline.com These techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.

Analysis of Carbonyl Stretching Frequencies

The carbonyl (C=O) group of the phthalazinone core provides one of the most intense and characteristic absorption bands in the IR spectrum. The position of this band is sensitive to the electronic and structural environment of the carbonyl group. For phthalazinone derivatives, the C=O stretching vibration is typically observed in the region of 1650-1750 cm⁻¹. nih.govresearchgate.net

In a study of pyran-linked phthalazinone-pyrazole hybrids, the carbonyl stretching frequencies were reported in the range of 1739-1748 cm⁻¹. nih.gov For 4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1-(2H)-one, the C=O stretch was observed at 1650 cm⁻¹. researchgate.net The coordination of the carbonyl oxygen to a metal ion can cause a shift in this vibrational frequency. researchgate.net

| Compound | C=O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| 2-Amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile | 1739 | nih.gov |

| 2-Amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1-methyl-1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile | 1748 | nih.gov |

| 4-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1-(2H)-one | 1650 | researchgate.net |

Characterization of N-H and C=N Stretches

The IR spectra of phthalazinone derivatives also provide valuable information about N-H and C=N bonds. The N-H stretching vibration, present in the parent phthalazinone and certain derivatives, typically appears as a broad band in the 3100-3500 cm⁻¹ region. researchgate.net For example, in 4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1-(2H)-one, multiple N-H stretches are observed between 3132 and 3325 cm⁻¹. researchgate.net In pyran-linked phthalazinone-pyrazole hybrids, broad N-H absorption bands are seen in the range of 3038-3586 cm⁻¹. nih.gov

The C=N stretching vibrations of the pyridine and phthalazine rings are typically found in the 1500-1650 cm⁻¹ region of the IR spectrum. These bands can sometimes overlap with aromatic C=C stretching vibrations, which also occur in this "fingerprint" region. msu.edu In a series of phthalazinone derivatives, C=N stretching bands were identified between 1612-1618 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers significant structural information. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov

When a molecule like this compound is analyzed by MS, it first forms a molecular ion (M⁺). This ion is often unstable and breaks down into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.

For phthalazinone derivatives, common fragmentation pathways involve the cleavage of substituent groups and the fragmentation of the heterocyclic rings. raco.cat The molecular ion peak is typically observed, confirming the molecular weight of the compound. For example, the HRMS of 2-(2-(1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione showed the [M+H]⁺ ion at m/z 320.10340, which is consistent with its calculated molecular formula. nih.gov The fragmentation patterns can help to identify the different components of the molecule, such as the pyridine and phthalazinone moieties. nih.gov

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-(2-(1-Oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | C₁₈H₁₄N₃O₃ | 320.10297 | 320.10340 | nih.gov |

| 2-(2-(1-Oxo-4-p-tolylphthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | C₂₅H₂₀N₃O₃ | 410.14992 | 410.14979 | nih.gov |

| 2-(2-(4-Methyl-1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | C₁₉H₁₆N₃O₃ | 334.11862 | 334.11899 | nih.gov |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformational preferences of a compound. While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches, extensive crystallographic studies on closely related phthalazinone derivatives offer significant insights into the expected structural features of this class of compounds.

Analysis of various N-substituted phthalazinone derivatives reveals that the phthalazinone core generally adopts a nearly planar conformation. For instance, in the crystal structure of 2-(2-hydroxyethyl)phthalazin-1(2H)-one, the dihedral angle between the fused benzene (B151609) and pyridazinone rings is a mere 2.35(5)°. nih.gov This planarity is a common feature, facilitating extensive π-electron delocalization across the bicyclic system.

In derivatives where a substituent is attached to the N2 position, such as in 2-phenyl-2H-phthalazine-1-one, the orientation of this substituent relative to the phthalazinone ring system is of key interest. In this particular case, the phenyl ring is significantly twisted with respect to the phthalazinone moiety, exhibiting a dihedral angle of 53.0(1)°. researchgate.net This twist is a common feature in N-aryl substituted phthalazinones and arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen and C8-hydrogen of the phthalazinone core. A similar conformation would be anticipated for this compound, with the pyridyl ring likely adopting a non-coplanar orientation relative to the phthalazinone system.

The internal geometry of the phthalazinone ring is also well-characterized. The C=O bond length is typically in the range of 1.22-1.24 Å, and the N-N bond is around 1.38-1.40 Å, consistent with their respective double and single bond characteristics within a conjugated system. The bond lengths within the fused benzene ring are typical of aromatic systems.

A summary of crystallographic data for representative phthalazinone derivatives is presented in the interactive table below.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) | Reference |

| 2-(2-Hydroxyethyl)phthalazin-1(2H)-one | Orthorhombic | P2₁2₁2₁ | 7.3278 | 8.1823 | 15.4108 | 90 | 2.35(5) | nih.gov |

| 2-Phenyl-2H-phthalazine-1-one | Monoclinic | P2₁/c | 10.598 | 5.869 | 18.570 | 99.49 | 53.0(1) | researchgate.net |

| 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one | Orthorhombic | Pbca | 16.923 | 8.354 | 23.353 | 90 | 83.26(4) | researchgate.net |

The solid-state architecture of molecular crystals is governed by a network of intermolecular interactions, which dictates the crystal packing and, consequently, the material's physical properties. In phthalazinone derivatives, a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions, are instrumental in stabilizing the crystal lattice. nih.govias.ac.inrsc.org

Hydrogen bonding is a predominant interaction in phthalazinones that possess suitable functional groups. For example, in 2-(2-hydroxyethyl)phthalazin-1(2H)-one, strong O-H···O hydrogen bonds link the molecules, creating robust supramolecular synthons. nih.gov Additionally, weaker C-H···O and C-H···N interactions are frequently observed, contributing to the formation of extended three-dimensional networks. nih.gov For this compound, it is plausible that C-H···N hydrogen bonds involving the pyridyl nitrogen and C-H···O interactions with the carbonyl oxygen play a significant role in the crystal packing.

Given the planar and aromatic nature of the phthalazinone core, π-π stacking interactions are a common and crucial feature in the crystal packing of these derivatives. These interactions typically occur between the phthalazinone ring systems of adjacent molecules, often in an offset or slipped-parallel arrangement to minimize electrostatic repulsion. The centroid-to-centroid distances for these interactions are generally in the range of 3.5 to 3.8 Å. nih.govresearchgate.net In 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, π-π stacking is observed between the phthalazinone rings, contributing to the formation of supramolecular tapes. researchgate.net It is highly probable that similar π-π stacking interactions, potentially involving both the phthalazinone and pyridyl rings, would be a defining feature of the crystal structure of this compound.

The interplay of these various intermolecular forces results in a densely packed and stable crystal lattice. The specific nature and geometry of these interactions are highly dependent on the substituents attached to the phthalazinone scaffold.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectra of phthalazinone derivatives are characterized by absorption bands arising from π→π* and n→π* electronic transitions within the conjugated system. scielo.org.zaresearchgate.net

The core phthalazinone structure contains a chromophore composed of the fused aromatic ring and the pyridazinone moiety. The electronic spectrum is therefore expected to show strong absorptions corresponding to π→π* transitions, typically observed in the 250-350 nm range. researchgate.net These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. The introduction of a pyridyl group at the N2 position, as in this compound, extends the conjugated system, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted phthalazinone.

In addition to the intense π→π* bands, a weaker absorption band corresponding to an n→π* transition may be observed at longer wavelengths. This transition involves the excitation of a non-bonding electron from the lone pair of the nitrogen or oxygen atoms to an anti-bonding π* orbital. These transitions are often less intense and can sometimes be obscured by the stronger π→π* bands. libretexts.org

The solvent environment can also influence the position of the absorption bands. Polar solvents can stabilize the ground state of the molecule through dipole-dipole interactions, which can lead to shifts in the absorption maxima. For n→π* transitions, a hypsochromic (blue) shift is typically observed in polar solvents, while π→π* transitions may show either a hypsochromic or bathochromic shift depending on the relative polarity of the ground and excited states.

A summary of reported UV-Visible absorption data for related compounds is provided in the interactive table below.

| Compound Name | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Transition Type | Reference |

| Zinc(II) tetranitrophthalocyanine | THF | 641, 687 | 51286, 131825 | π→π | researchgate.net |

| Zinc(II) tetraaminophthalocyanine | DMF | 636, 704 | 36307, 117490 | π→π | researchgate.net |

| (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | - | 348, 406 | - | π→π | scielo.org.za |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivative | - | ~280-350 | - | π→π | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Pyridin 2 Yl Phthalazin 1 2h One

Density Functional Theory (DFT) Calculations for Geometry Optimization

The initial step in a computational study involves optimizing the molecule's three-dimensional structure. DFT calculations, using a specific functional and basis set (e.g., B3LYP/6-311G), would be employed to find the lowest energy conformation. This process determines key geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's structure. Without specific studies, a data table of these parameters for 2-(Pyridin-2-yl)phthalazin-1(2H)-one cannot be compiled.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis is crucial for understanding a molecule's chemical reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO (the outermost electron-containing orbital) and LUMO (the innermost empty orbital) are calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Energy Gap (∆Egap) and Its Relation to Chemical Reactivity and Kinetic Stability

The difference in energy between the HOMO and LUMO is the energy gap (ΔEgap). A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. mdpi.com Conversely, a large energy gap suggests greater stability. mdpi.com Specific HOMO-LUMO energy values and the resultant gap for this compound are not documented in the available literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). This map is invaluable for predicting how the molecule will interact with other chemical species. A study on a similar, but different, compound, 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone, identified the pyridine (B92270) nitrogen and an azomethine nitrogen as distinct nucleophilic sites. nih.gov A similar analysis would be necessary to identify the reactive sites on this compound.

Spectroscopic Property Simulations using Quantum Chemical Methods (e.g., IR, UV-Vis, NMR)

Quantum chemical calculations can simulate various types of spectra. Theoretical vibrational frequencies from an IR spectrum simulation help in assigning experimental bands to specific molecular motions. Likewise, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. UV-Vis spectra can also be simulated to predict the wavelengths of maximum absorption. While experimental spectral data exists for many phthalazinone derivatives, simulated spectra for this specific compound are not available. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Charge Transfer Studies

TD-DFT is a powerful method used to calculate the excited states of a molecule. This allows for the simulation of electronic absorption spectra (UV-Vis) and provides detailed information about electronic transitions, including their energies, oscillator strengths, and the nature of the orbitals involved (e.g., π-π* or n-π* transitions). nih.gov This analysis is fundamental for understanding the photophysical properties of a compound and identifying intramolecular charge transfer characteristics. Such a detailed study for this compound has not been published.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyridin-2-yl substituent to the nitrogen atom of the phthalazinone core. This rotation dictates the relative orientation of the two heterocyclic ring systems.

Theoretical investigations, typically employing methods like Density Functional Theory (DFT), are used to explore the molecule's potential energy surface (PES). A PES is a multidimensional surface that maps the potential energy of a system as a function of its atomic coordinates. researchgate.net By systematically rotating the dihedral angle between the pyridine and phthalazinone rings and calculating the energy at each step, a one-dimensional potential energy scan can be generated. This scan reveals the low-energy (stable) conformations and the energy barriers that separate them.

The stable conformers of this compound would correspond to the minima on this energy profile. These are the most probable shapes the molecule will adopt. The energy maxima on the profile represent transition states, which are the highest energy points along the pathway of converting one conformer into another. The energy difference between a minimum and an adjacent maximum is the rotational energy barrier. In molecules with linked aromatic rings, non-planar conformations are often the most stable due to the balance between conjugative effects, which favor planarity, and steric hindrance between hydrogen atoms on the rings, which disfavors it. For instance, in a related structure, the pyridin-2-yl substituent was found to be twisted with respect to the diazine moiety. mdpi.com

Illustrative Data for Conformational Analysis:

The following table illustrates the kind of data that would be generated from a conformational analysis study. The dihedral angle represents the twist between the pyridine and phthalazinone rings, and the relative energy indicates the stability of that conformation.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 3.5 | Transition State (Steric Clash) |

| 45 | 0.0 | Energy Minimum (Stable Conformer) |

| 90 | 1.8 | Transition State |

| 135 | 0.2 | Energy Minimum (Stable Conformer) |

| 180 | 4.0 | Transition State (Steric Clash) |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Global Descriptor Parameters (Electronegativity, Chemical Hardness, Global Softness)

Global descriptor parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the chemical reactivity and stability of a molecule as a whole. nih.gov These descriptors are calculated using quantum chemical methods like DFT. mdpi.commdpi.com

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ) and can be approximated using the energies of the HOMO and LUMO orbitals. A higher electronegativity value suggests a greater capacity to accept electrons.

Formula: χ = -μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. mdpi.com Conversely, a "soft" molecule has a small energy gap, suggesting higher reactivity.

Formula: η ≈ (ELUMO - EHOMO) / 2

Global Softness (S): This is the reciprocal of chemical hardness and provides a direct measure of the molecule's reactivity. A larger softness value corresponds to a more reactive molecule.

Formula: S = 1 / (2η)

These parameters are crucial for predicting how a molecule will interact with other chemical species and are widely used in fields like drug design to understand molecular interactions. nih.gov

Illustrative Table of Global Descriptor Parameters:

The table below provides a hypothetical set of calculated values for this compound to illustrate how these findings would be presented.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 |

| Global Softness | S | 1/(2η) | 0.2 |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Pyridin 2 Yl Phthalazin 1 2h One

Nucleophilic and Electrophilic Reactions on the Phthalazinone Core

The phthalazinone core is a versatile scaffold that participates in a variety of chemical transformations. Its reactivity is characterized by the interplay between the electron-donating and withdrawing properties of its lactam function and the aromatic benzene (B151609) ring.

The halogen atoms attached to the azine ring of phthalazine (B143731) derivatives exhibit reactivity similar to that of 2- or 4-halogenoquinolines, making them susceptible to nucleophilic substitution reactions. longdom.org For instance, the synthesis of alkylsulfanyl phthalazinone derivatives has been achieved through a sequence involving the direct bromination of the phthalazinone core, followed by palladium-catalyzed coupling reactions with aliphatic mercaptans. researchgate.net This highlights the core's ability to undergo electrophilic halogenation and subsequent nucleophilic displacement of the halogen.

Electrophilic nitration of the parent phthalazine system has been shown to yield 1-nitrophthalazine, which is susceptible to hydrolysis and can convert to 2H-phthalazin-1-one. psu.edu This indicates that the phthalazinone core can be formed from electrophilic attack on the parent diazine, followed by a subsequent nucleophilic reaction (hydrolysis). Furthermore, the phthalazinone structure can be modified through reactions such as glycosylation, where silylated phthalazinones react with sugar derivatives in the presence of a catalyst. nih.gov

Selectivity in Alkylation (N- vs. O-Alkylation)

A significant aspect of the reactivity of the phthalazinone core is the ambident nucleophilic character of the lactam moiety, which can lead to either N-alkylation at the nitrogen atom or O-alkylation at the exocyclic oxygen atom. nih.gov The selectivity between these two pathways is influenced by several factors, including the alkylating agent, solvent, base, and the presence of counter-ions. nih.govjuniperpublishers.com

In related heterocyclic systems like 2-pyridones and 2(1H)-quinolinones, it has been observed that using an alkali salt of the heterocycle in a polar aprotic solvent like DMF predominantly yields the N-alkylated product. nih.gov Conversely, employing a silver salt in a non-polar solvent like benzene can lead exclusively to the O-alkylated product. nih.gov The choice of base and solvent system is critical; for example, in the alkylation of quinazolin-4-ones, using potassium carbonate in aprotic solvents regioselectively results in 3-N-alkylation. juniperpublishers.com

The structure of the alkylating agent also plays a crucial role. High regioselectivity for N-alkylation over O-alkylation is often observed with various alkyl halides. researchgate.netresearchgate.net However, steric hindrance from a bulky alkylating agent can favor O-alkylation. nih.gov The Mitsunobu procedure has also been utilized for the alkylation of 4-bromolactam derivatives of phthalazinone, yielding both N- and O-alkylated products. researchgate.net

Table 1: Factors Influencing N- vs. O-Alkylation Selectivity

| Factor | Favors N-Alkylation | Favors O-Alkylation | Source |

|---|---|---|---|

| Counter-ion/Salt | Alkali Metal Salt (e.g., Na+, K+) | Silver Salt (Ag+) | nih.gov |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Non-polar (e.g., Benzene, Toluene) | nih.govjuniperpublishers.com |

| Base | Potassium Carbonate (in some systems) | - | juniperpublishers.com |

| Alkylating Agent | Primary Alkyl Halides, Benzyl (B1604629) Halides | Bulky Alkylating Agents (due to steric hindrance) | nih.govresearchgate.netresearchgate.net |

Reactions Involving the Pyridine (B92270) Moiety and Its Nitrogen Atom

The pyridine ring in 2-(Pyridin-2-yl)phthalazin-1(2H)-one introduces its own set of reactive characteristics. The pyridine nitrogen atom is basic and can act as a nucleophile. However, the pyridine ring itself is electron-deficient, which generally deactivates it towards electrophilic substitution while making it susceptible to nucleophilic attack. psu.edu

Conventional electrophilic nitration using mixed acids has limited applicability for aza-aromatics like pyridine due to the deactivating electronic effects of the ring nitrogen. psu.edu The nitrogen atom can also be a site for reactions such as N-oxidation. In the synthesis of related structures, 2-aminopyridine (B139424) has been used as a nucleophile in reactions with benzoxazinone (B8607429) derivatives to form substituted phthalazinones, demonstrating the nucleophilic character of the exocyclic amino group, which is influenced by the pyridine ring. longdom.org

Cyclization and Ring-Opening Pathways of Phthalazinone Derivatives

Phthalazinone derivatives are key intermediates in the synthesis of more complex fused heterocyclic systems. These transformations often involve cyclization reactions where the phthalazinone acts as a building block. For instance, based on the lactam-lactim equilibrium, 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone has been used as a starting material to synthesize fused researchgate.netresearchgate.netrsc.orgtriazolophthalazines. longdom.org

Ring-opening reactions are also a feature of phthalazinone chemistry. The treatment of certain phthalazinone derivatives with a base like sodium hydroxide (B78521) can lead to the opening of the heterocyclic ring. lookchem.com Conversely, intramolecular reactions can lead to cyclization. A nucleophilic addition by a nitrogen atom of a hydrazide onto a carbonyl group can initiate a ring-opening, which is then followed by a dehydrative cyclization to form a new heterocyclic ring, such as a pyridazine-1,4-dione derivative. nih.govlookchem.com The synthesis of phthalazinones themselves often proceeds via a cyclization pathway, for example, by reacting 2-aroylbenzoic acids with hydrazine (B178648) hydrate (B1144303). longdom.org

Tautomerism Studies within the Phthalazinone and Pyridine Moieties

Tautomerism is a fundamental property of both the phthalazinone and pyridine components of the title compound. Phthalazin-1(2H)-one exists in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. rsc.org Spectroscopic and basicity studies have quantitatively elucidated this equilibrium, showing that while the lactam form predominates, the lactim and zwitterionic forms make minor contributions. rsc.org This lactam-lactim tautomerism is a crucial consideration in its reactivity, particularly in alkylation reactions and the synthesis of fused heterocycles. longdom.org

The pyridine moiety also exhibits tautomerism, especially when substituted with groups that can participate in proton transfer, such as amino or benzyl groups. rsc.org For 2-substituted pyridines, a pyridinoid-pyridonoid tautomerism is possible. Studies on related 2-(pyridin-2-yl) heterocycles have shown that the position of the equilibrium is sensitive to the solvent used. researchgate.net For this compound, it is conceivable that a complex tautomeric system exists, involving proton transfer between the phthalazinone nitrogen, the exocyclic oxygen, and the pyridine nitrogen, influencing its spectroscopic properties and chemical reactivity.

Coordination Chemistry and Ligand Design Principles for 2 Pyridin 2 Yl Phthalazin 1 2h One

Binding Modes of Phthalazinone-Pyridine Ligands to Transition Metal Ions

The ligand 2-(Pyridin-2-yl)phthalazin-1(2H)-one is a multifaceted coordinating agent due to the presence of several heteroatoms. The way it binds to transition metal ions is dictated by the electronic and steric properties of both the ligand and the metal center, as well as the reaction conditions.

Role of Pyridine (B92270) Nitrogen, Carbonyl Oxygen, and Other Heteroatoms in Coordination

The primary coordination sites of this compound involve the nitrogen atom of the pyridine ring and the exocyclic carbonyl oxygen atom of the phthalazinone core. The lone pair of electrons on the pyridine nitrogen makes it a strong σ-donor, readily forming a coordinate bond with a metal ion. bohrium.comnih.gov

The phthalazinone moiety offers additional coordination possibilities. The carbonyl oxygen atom can act as a donor site, leading to chelation. Furthermore, the nitrogen atoms within the phthalazine (B143731) ring system can also participate in coordination, although this is less common and often depends on the specific geometry favored by the metal ion. In many related heterocyclic systems, coordination through the exocyclic carbonyl oxygen is a well-established binding mode. mdpi.com The combination of the pyridine nitrogen and the phthalazinone carbonyl oxygen allows for the formation of a stable five- or six-membered chelate ring, which is entropically favored.

The unique structural and electronic properties of the phthalazinone core can enable straightforward metal coordination. researchgate.net The interplay between these potential donor sites—the hard carbonyl oxygen and the borderline pyridine nitrogen—allows this ligand to coordinate with a variety of transition metals with different hard/soft acid characteristics.

Mono-, Bi-, and Polydentate Ligand Formation

The versatility of this compound as a ligand is evident in its ability to adopt various coordination modes, functioning as a monodentate, bidentate, or even a bridging ligand to form polydentate structures.

Monodentate Coordination: In its simplest binding mode, the ligand can coordinate to a metal center using only one donor atom. Typically, this involves the most basic site, the pyridine nitrogen atom. jscimedcentral.com This mode is more likely when strong competing ligands are present or when steric hindrance prevents chelation.

Bidentate Coordination: The most common coordination mode for this type of ligand is bidentate chelation. This typically occurs through the nitrogen of the pyridine ring and the oxygen of the phthalazinone carbonyl group, forming a stable N,O-chelate ring. Another possibility is N,N-chelation involving the pyridine nitrogen and one of the nitrogen atoms of the phthalazine ring. For instance, in related structures like 2-(tetrazol-1-yl)pyridine, N,N-chelating coordination via the pyridine nitrogen and a nitrogen atom from the adjacent heterocyclic ring is observed. bohrium.com

Polydentate/Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. For example, while the pyridine nitrogen binds to one metal ion, the carbonyl oxygen or a phthalazine ring nitrogen could coordinate to a second metal ion. This can lead to the formation of one-, two-, or three-dimensional coordination polymers.

The specific denticity and binding mode are influenced by the nature of the metal ion, the counter-anion, and the solvent system used during synthesis.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent.

A common synthetic procedure involves dissolving the phthalazinone ligand and the metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695), methanol, or a mixture containing DMF, followed by heating under reflux for several hours. mdpi.combohrium.com The resulting complex often precipitates upon cooling and can be isolated by filtration, washed, and dried. mdpi.comresearchgate.net The purity of the synthesized complexes can be checked by techniques like thin-layer chromatography (TLC). nih.gov

Spectroscopic Characterization is crucial to confirm the coordination of the ligand to the metal ion and to elucidate the structure of the resulting complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the ligand's donor sites involved in coordination. A shift in the stretching frequency of the C=O group (typically around 1650-1700 cm⁻¹) to a lower wavenumber upon complexation indicates the coordination of the carbonyl oxygen. jscimedcentral.comresearchgate.net Similarly, changes in the vibration bands associated with the pyridine ring confirm the involvement of the pyridine nitrogen in the coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. bohrium.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The spectra typically show bands corresponding to π-π* and n-π* transitions within the ligand, which may shift upon complexation. analis.com.my For transition metal complexes, the appearance of new, weaker absorption bands in the visible region can be assigned to d-d electronic transitions, which are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons near the coordination sites will be affected upon binding to the metal ion. A downfield shift of the pyridine ring protons is typically observed, confirming coordination. jscimedcentral.combohrium.com

Mass Spectrometry (MS): Mass spectrometry helps in confirming the stoichiometry of the complex by identifying the molecular ion peak corresponding to the proposed formula. jscimedcentral.com

| Technique | Observed Changes Upon Complexation | Information Obtained |

|---|---|---|

| IR Spectroscopy | Shift of C=O and pyridine ring vibrations to lower frequencies. Appearance of new M-N and M-O bands. | Identification of coordinating atoms (carbonyl oxygen, pyridine nitrogen). |

| UV-Vis Spectroscopy | Shift in ligand-centered π-π* and n-π* bands. Appearance of new d-d transition bands. | Confirmation of coordination; information on the electronic structure and geometry of the metal center. |

| NMR Spectroscopy | Shift in the signals of protons and carbons adjacent to donor atoms (e.g., pyridine ring). | Confirmation of coordination in solution for diamagnetic complexes. |

| Mass Spectrometry | Detection of molecular ion peak or fragments corresponding to the complex. | Confirmation of the metal-to-ligand stoichiometry. |

Electrochemical Behavior of Metal-Phthalazinone Complexes

The electrochemical behavior of metal complexes of this compound is typically investigated using cyclic voltammetry (CV). This technique provides insights into the redox properties of the metal center within the complex, including the stability of different oxidation states and the reversibility of electron transfer processes. sathyabama.ac.inresearchgate.net

A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon) and measuring the resulting current in a solution containing the complex and a supporting electrolyte. nih.govsathyabama.ac.in The resulting voltammogram shows peaks corresponding to oxidation and reduction processes.

For a metal complex, the redox activity can be centered on the metal ion (e.g., Cu(II)/Cu(I)) or on the ligand itself. The potential at which these redox events occur is highly sensitive to the coordination environment. Complexation of a metal ion with a ligand like this compound invariably shifts its redox potentials compared to the "free" solvated metal ion.

In related systems, cyclic voltammograms of metal complexes often show quasi-reversible one-electron transfer processes. analis.com.myresearchgate.net The separation between the anodic (Epa) and cathodic (Epc) peak potentials (ΔEp) provides information about the electron transfer kinetics. A quasi-reversible process often displays a large peak-to-peak separation. analis.com.my The redox properties can be tuned by modifying the ligand structure or the metal ion.

| Metal Complex System (Related) | Redox Process | Observed Peak Potentials (vs. Ag/AgCl) | Electrochemical Behavior |

|---|---|---|---|

| Cu(II) complex with pyridazine/pyrazole (B372694) ligand | Cu(II)/Cu(I) | Epa = +0.75 V, Epc = +0.03 V | Quasi-reversible one-electron transfer. analis.com.my |

| Fe(II) complex with pyridazine/pyrazole ligand | Fe(II)/Fe(I) | Epa = -0.67 V, Epc = -0.47 V | Quasi-reversible one-electron transfer. analis.com.my |

| Co(II) complex with macrocyclic ligand | Co(II)/Co(I) | Epa = -0.6 V, Epc = -1.5 V | Quasi-reversible redox couple. researchgate.net |

Single Crystal X-ray Diffraction Studies of Metal-Phthalazinone Coordination Compounds

Single crystal X-ray diffraction (SCXRD) is the most definitive technique for elucidating the precise three-dimensional structure of a coordination compound in the solid state. It provides accurate information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For metal complexes of this compound, SCXRD analysis would unambiguously determine the binding mode of the ligand and the coordination number and geometry of the metal center. Structural studies on related compounds provide valuable insights into what can be expected. For example, the crystal structure of 2-phenyl-2H-phthalazine-1-one shows that the phthalazine ring system is nearly planar. researchgate.net In metal complexes, the ligand's conformation may change to accommodate the geometric preferences of the metal ion.

SCXRD studies on similar pyridine-containing ligands have revealed a wide range of structures. For instance, a Ni(II) complex with a pyridine derivative was found to have a distorted octahedral geometry, with the pyridine nitrogen coordinated to the metal center. mdpi.com In a palladium complex with 2-(tetrazol-1-yl)pyridine, the ligand acts as an N,N-chelating agent, forming a five-membered ring with the metal. bohrium.com

The data obtained from SCXRD, such as the crystallographic parameters in the table below for related structures, are essential for establishing structure-property relationships.

| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-(2-Hydroxyethyl)phthalazin-1(2H)-one | Orthorhombic | Pca2₁ | Phthalazinone rings are nearly coplanar. | nih.gov |

| Ni(H₂O)₅(DMAP)·2H₂O | Triclinic | P-1 | Distorted octahedral Ni(II) center; coordination via pyridine nitrogen. | mdpi.com |

| 2-Phenyl-2H-phthalazine-1-one | Monoclinic | P2₁/c | Phthalazine ring is planar; phenyl ring is twisted relative to it. | researchgate.net |

| [Pd(2-pytz)Cl₂] | Monoclinic | P2₁/n | N,N-chelating coordination via pyridine N and tetrazole N atoms. | bohrium.com |

Advanced Functionalization and Derivatization Strategies of the 2 Pyridin 2 Yl Phthalazin 1 2h One Scaffold

Substitution Reactions on the Phthalazinone Ring (e.g., at C4)

The phthalazinone ring, particularly the C4 position, is a common site for introducing chemical diversity. This position is often targeted for substitution to explore structure-activity relationships (SAR), as modifications here can significantly influence the molecule's interaction with biological targets. nih.gov

A variety of substituents have been successfully introduced at the C4 position. Common synthetic routes often start from 2-aroylbenzoic acids, which are reacted with hydrazine (B178648) derivatives to form the phthalazinone core. rsc.org The nature of the substituent at C4 can be varied by choosing the appropriate starting aroylbenzoic acid.

Key substitution reactions and introduced groups include:

Aryl and Heteroaryl Groups: The introduction of phenyl, pyridyl, or thienyl groups at the C4 position has been explored. These substitutions can influence the molecule's electronic properties and steric profile. nih.gov

Alkyl and Benzyl (B1604629) Groups: Alkyl chains, such as methyl, and benzyl groups have been incorporated at C4. For instance, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one has been synthesized and evaluated for its biological activities. nih.gov The synthesis of 4-benzylphthalazin-1(2H)-one has served as a key step in the development of potent enzyme inhibitors.

Aminoalkyl Groups: The incorporation of side chains containing amino groups, such as in 4-aminoalkyl-1(2H)-phthalazinone derivatives, is a strategy used to enhance solubility or introduce new interaction points with biological targets. researchgate.net

The table below summarizes representative substitutions at the C4 position of the phthalazinone scaffold.

| Substituent Type | Example Substituent | Synthetic Precursor/Method |

| Alkyl | Methyl | 2-Acetylbenzoic acid reacted with hydrazine. nih.gov |

| Aryl | p-Tolyl | 2-(4-Methylbenzoyl)benzoic acid reacted with hydrazine. |

| Benzyl | 4-Chlorobenzyl | Reaction of 2-(4-chlorobenzyl)benzoic acid with hydrazine. nih.gov |

| Heteroaryl | 3-Pyridyl, 5-Thiazolyl | Introduction of heteroaromatic nuclei at the 4-position. nih.gov |

Modifications at the Pyridine (B92270) Moiety

The pyridine ring of the 2-(pyridin-2-yl)phthalazin-1(2H)-one scaffold presents another key site for functionalization. However, modifying the pyridine ring can be challenging due to its electron-deficient nature, which makes it less reactive toward traditional electrophilic aromatic substitution. beilstein-journals.org Consequently, advanced synthetic methods, particularly transition-metal-catalyzed C-H activation, have become crucial for the derivatization of this moiety. nih.govbeilstein-journals.org

These strategies allow for the direct introduction of various functional groups at different positions of the pyridine ring, typically at the C3, C4, or C5 positions, complementing classical functionalization methods. nih.govresearchgate.net

Common modification strategies include:

C-H Arylation: Palladium-catalyzed C-H arylation allows for the introduction of aryl groups onto the pyridine ring. The regioselectivity of these reactions can be controlled by the electronic properties of the pyridine ring and the choice of ligands and catalysts. nih.gov For instance, pyridines with electron-withdrawing groups at the 3-position tend to undergo arylation at the C4-position. nih.gov

C-H Alkenylation: Palladium-catalyzed C-H alkenylation introduces alkene functionalities. These reactions often require specific ligands, such as 1,10-phenanthroline, to achieve good reactivity and selectivity for the C3 position. nih.gov

C-H Borylation: Iridium-catalyzed borylation is another powerful method for functionalizing the pyridine ring, allowing for the introduction of boryl groups that can be further converted into other functionalities. nih.gov

Directed Functionalization: The regioselectivity of C-H functionalization can be controlled by using a directing group attached to the pyridine ring. Amide groups, for example, can direct transition metals to activate adjacent C-H bonds, enabling site-selective modifications. nih.govbeilstein-journals.org

The following table details common modification strategies for the pyridine ring.

| Reaction Type | Position(s) | Catalyst System (Example) | Notes |

| Arylation | C3, C4 | Pd(OAc)₂ / Ligand | Regioselectivity is influenced by substituents on the pyridine ring. nih.gov |

| Alkenylation | C3 | Pd(OAc)₂ / 1,10-phenanthroline | Introduces vinyl groups. nih.gov |

| Borylation | meta-position | Iridium catalyst | Allows for subsequent functionalization. nih.gov |

| Olefination | C3 | [RhCp*Cl₂]₂ / AgSbF₆ | Requires a directing group for activation. nih.gov |

Introduction of Flexible Linkers and Side Chains for Scaffold Engineering

Scaffold engineering through the introduction of flexible linkers and side chains is a critical strategy for optimizing the properties of the this compound core. These appended chains can serve multiple purposes, such as connecting the core scaffold to another pharmacophore, improving solubility, or providing conformational flexibility to enhance binding to a biological target. researchgate.netnih.gov

Linkers are typically attached at the N2 or C4 positions of the phthalazinone ring.

N2-Position: The nitrogen atom at the 2-position of the phthalazinone ring is a common attachment point for side chains. For example, N-alkylation with reagents like 1,2-dibromoethane (B42909) can introduce a bromoethyl side chain, which can then be used for further derivatization, such as conversion to an aminoethyl group. nih.gov

C4-Position: As discussed previously, the C4 position can also be functionalized with chains. For instance, aminoalkyl side chains can be introduced at this position to explore new binding interactions. researchgate.net

The choice of linker depends on the desired properties. Flexible linkers, often composed of simple alkyl chains, allow for movement and optimal positioning of the connected functional domains. nih.gov

The table below provides examples of linkers and side chains introduced onto the phthalazinone scaffold.

| Attachment Point | Linker/Side Chain | Synthetic Precursor | Purpose |

| N2 | 2-Aminoethyl | 2-(2-Bromoethyl)phthalazin-1(2H)-one | Introduction of a primary amine for further hybridization. nih.gov |

| N2 | 2-(Phthalimido)ethyl | N-alkylation with 1,2-dibromoethane followed by reaction with potassium phthalimide. nih.gov | Intermediate for synthesizing the aminoethyl side chain. nih.gov |

| C4 | (Aminomethyl) | 4-(Bromomethyl)phthalazin-1(2H)-one | Provides a reactive handle for attaching other moieties. |

Molecular Hybridization for Novel Scaffold Generation

Molecular hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound with a modified selectivity profile, reduced side effects, or a dual mechanism of action. nih.gov The this compound scaffold is an excellent candidate for this approach due to its proven biological relevance and multiple sites for modification.

Examples of molecular hybridization include:

Phthalazinone-Dithiocarbamate Hybrids: In one strategy, a dithiocarbamate (B8719985) moiety was attached to the phthalazinone core, either at the N2 or C4 position, via an aminoalkyl linker. nih.gov This approach combines the pharmacophoric features of both the phthalazinone and the dithiocarbamate, the latter of which is also known for a wide range of biological properties. nih.gov

Phthalazinone-Pyrazole Hybrids: Novel hybrids have been synthesized by linking the phthalazinone scaffold to a pyrazole (B372694) moiety through a pyran ring. nih.gov This was achieved via a one-pot, three-component reaction, demonstrating an efficient way to generate complex molecular architectures. nih.gov

These hybridization strategies significantly expand the chemical space accessible from the core scaffold, leading to the generation of novel molecular entities with potentially enhanced or new biological activities.

The following table summarizes examples of molecular hybridization based on the phthalazinone scaffold.

| Hybrid Scaffold | Combined Pharmacophores | Linking Strategy |

| Phthalazinone-Dithiocarbamate | Phthalazinone, Dithiocarbamate | Attached via an aminoalkyl linker at N2 or C4. nih.gov |

| Phthalazinone-Pyrazole-Pyran | Phthalazinone, Pyrazole, Pyran | One-pot three-component reaction. nih.gov |

Academic Research Applications of 2 Pyridin 2 Yl Phthalazin 1 2h One As a Chemical Scaffold

Role as a Privileged Scaffold in Modern Medicinal Chemistry Research

The phthalazin-1(2H)-one nucleus is a prominent azaheterocycle that has garnered significant attention in drug discovery. nih.gov Despite the rarity of N-N bonds in nature, making phthalazine (B143731) derivatives uncommon in natural products, their synthetic accessibility and pharmacological promiscuity have established them as a privileged structure in medicinal chemistry. researchgate.net This scaffold is a key building block for compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antidiabetic effects. nih.govresearchgate.netnih.govnih.gov

The versatility of the phthalazinone core stems from its ability to be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve desired interactions with specific biological targets. researchgate.net The incorporation of a pyridine (B92270) ring, as in 2-(Pyridin-2-yl)phthalazin-1(2H)-one, further enhances its drug-like properties. The pyridine moiety itself is a privileged nitrogen-bearing heterocycle, frequently found in FDA-approved drugs, and is known for its ability to participate in crucial binding interactions, such as hydrogen bonding, with biological macromolecules. rsc.org The combination of these two pharmacophorically significant rings creates a scaffold with broad applicability in the design of enzyme inhibitors and other therapeutic agents. nih.govresearchgate.net

Design and Mechanistic Exploration of Enzyme Inhibitors

The structural features of the phthalazinone scaffold make it an ideal template for the design of various enzyme inhibitors. Researchers have successfully utilized this core to develop potent and selective inhibitors for several key enzyme families implicated in human diseases. researchgate.net

The phthalazin-1(2H)-one scaffold is arguably most famous for its role in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a critical class of anticancer drugs. researchgate.netnih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. nih.govprolynxinc.com

The discovery of 4-benzylphthalazin-1(2H)-one as a modest PARP-1 inhibitor was a pivotal starting point. researchgate.net Extensive structure-activity relationship (SAR) studies were conducted to optimize this initial hit. nih.govresearchgate.net These studies revealed that modifications at the C4 position of the phthalazinone ring were critical for potency. The introduction of a cyclopropylcarbonyl group linked via a piperazine (B1678402) ring to the C4-benzyl substituent led to the development of Olaparib, the first FDA-approved PARP inhibitor. nih.govresearchgate.net

SAR studies have demonstrated that the inhibitory activity of these derivatives is closely related to the type of substituent and the length of the alkyl chain connecting the aromatic ring to the core. nih.gov The phthalazinone core itself acts as a nicotinamide-mimetic, binding to the NAD+ pocket of the PARP enzyme. sustech.edu The extended substituent at the C4 position forms key interactions with amino acid residues in the active site, enhancing binding affinity and inhibitory potency. nih.govresearchgate.net

Table 1: Examples of Phthalazinone-Based PARP Inhibitors and Their Activities

| Compound | Target | Activity (IC₅₀) | Key Structural Feature |

|---|---|---|---|

| Olaparib | PARP-1/2 | ~1-5 nM | 4-(3-(piperazine-1-carbonyl)benzyl) substituent |

| 4-benzylphthalazin-1(2H)-one | PARP-1 | 770 nM | Unsubstituted benzyl (B1604629) at C4 |

| Compound 23 | PARP-1 | 1.1 nM | Derivative of Olaparib with modified piperazine substituent |

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data compiled from multiple sources. nih.govresearchgate.net

The phthalazinone scaffold has also been investigated for its potential in designing inhibitors of phosphodiesterases (PDEs). researchgate.net PDEs are a family of enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibition of specific PDE isozymes is a therapeutic strategy for conditions like hypertension, erectile dysfunction, and pulmonary hypertension. mdpi.com

Research has shown that heterocyclic structures containing the phthalazinone core can act as potent PDE inhibitors. researchgate.net While less developed than the PARP inhibitor field, studies suggest that the phthalazinone scaffold can be adapted to target the active site of PDE enzymes, particularly PDE5. researchgate.netmdpi.com The design strategy often involves creating a structure that mimics the purine (B94841) ring of the natural substrates (cGMP), with substituents positioned to occupy adjacent hydrophobic pockets in the enzyme's active site. The pyridopyrazinone scaffold, a related structure, has shown promise as a template for new nanomolar PDE5 inhibitors, indicating the potential for similar phthalazinone-based designs. mdpi.com

In the field of agrochemicals, the phthalazin-1(2H)-one framework has been successfully employed to design inhibitors of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govnih.gov AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, making it an attractive target for the development of novel herbicides. nih.govmdpi.com

Researchers have designed and synthesized series of 2-substituted-4-methylphthalazin-1-one derivatives as AHAS inhibitors. nih.gov These compounds were developed using an ortho-substituent cyclization strategy. nih.gov Biological assays confirmed that these compounds exhibit the typical symptoms of AHAS-inhibiting herbicides. nih.gov Structure-activity relationship studies indicated that certain substitutions on the phthalazinone core led to good enzyme inhibition activity. nih.gov For example, derivatives bearing a 2-(4,6-dimethoxypyrimidin-2-yloxy) group at the C8 position showed significant herbicidal activity against a broad spectrum of weeds. nih.gov

Table 2: Inhibition of Wild-Type A. thaliana AHAS by Phthalazinone Derivatives

| Compound | Substituent at C2 | Ki (µM) |

|---|---|---|

| 7a | H | >100 |

| 7f | 2-Fluorophenyl | 1.0 |

| 7m | 2-Nitrophenyl | 0.88 |

| 7q | 2-Pyridyl | 1.2 |

Note: Data represents a selection of compounds from a larger study to illustrate structure-activity relationships. nih.gov

The phthalazinone scaffold has emerged as a valuable template for developing inhibitors of Aurora kinases, a family of serine/threonine kinases that are essential regulators of cell division. nih.govacs.orgd-nb.info Overexpression of these kinases is common in many cancers, making them a key target for anticancer drug development. nih.govnih.gov

A novel class of Aurora kinase inhibitors was developed based on a phthalazinone-pyrazole scaffold. acs.orgresearchgate.net This design led to compounds with high potency and, notably, high selectivity for Aurora-A over Aurora-B, which is a desirable trait to minimize certain toxicities. acs.org The phthalazinone core and the attached pyrazole (B372694) ring system fit into the ATP-binding pocket of the kinase, with the phthalazinone nitrogen atoms forming critical hydrogen bonds with the hinge region of the enzyme. researchgate.net Optimization of this scaffold resulted in orally bioavailable compounds that demonstrated significant reduction of tumor p-histone H3 (a substrate of Aurora-B) in pharmacodynamic assays, confirming target engagement in vivo. nih.gov

Table 3: Activity of Phthalazinone-Based Aurora Kinase Inhibitors

| Compound | Target | IC₅₀ (nM) | Selectivity (Aurora-B/Aurora-A) |

|---|---|---|---|

| Phthalazinone Pyrazole 7 | Aurora-A | 2 | >1000-fold |

| AMG 900 | Pan-Aurora | Low nM | Pan-inhibitor |

| Pyridinyl-pyrimidine 6a | Aurora-A/B | Moderate potency | Dual inhibitor |

| Phthalazine 8b | Aurora-A/B | Potent | Potent dual inhibitor with good oral bioavailability |

Note: IC₅₀ values and selectivity are approximate and serve to illustrate the potential of the scaffold. Data compiled from multiple sources. acs.orgnih.govnih.gov

The phthalazinone core is a key pharmacophoric feature in the design of inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govajchem-b.com VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Therefore, inhibiting VEGFR-2 is a well-established anti-cancer strategy. nih.gov

Anilino-phthalazine derivatives have been reported as potent inhibitors of VEGFR-2. nih.gov The design of these inhibitors is based on mimicking the binding mode of known type II kinase inhibitors like Sorafenib. nih.govajchem-b.com The general pharmacophore includes: (1) a flat heteroaromatic ring (the phthalazinone) that occupies the ATP binding site and interacts with the hinge region amino acid Cys919; (2) a central linker; and (3) a terminal hydrophobic group that fits into an adjacent allosteric pocket. nih.govajchem-b.com Molecular docking and dynamic simulation studies have been used to refine these designs, confirming that the phthalazinone moiety can form crucial hydrogen bonds with key residues like Glu885 and Asp1046 in the VEGFR-2 active site. nih.govajchem-b.com Several synthesized derivatives have shown potent anticancer activities against cancer cell lines with low micromolar to nanomolar IC₅₀ values. nih.gov

Table 4: VEGFR-2 Inhibitory Activity of Designed Phthalazine Derivatives

| Compound | Substituent | VEGFR-2 IC₅₀ (µM) | Anticancer Activity (HepG2 IC₅₀, µM) |

|---|---|---|---|

| Sorafenib (Reference) | - | 0.09 | 0.04 |

| Compound 2g | 4-((4-(trifluoromethyl)phenyl)amino)phenyl | 0.12 | 0.18 |

| Compound 4a | 4-(4-methoxyphenyl) | 0.08 | 0.09 |

| Vatalanib (PTK787) | - | 0.02 (VEGFR-2) | - |

Note: Data compiled from a recent study to show the potency of newly designed compounds against the reference drug. nih.gov

Cholinesterase Inhibitor Studies

The phthalazinone scaffold has been identified as a promising framework for the development of cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. Research has demonstrated that derivatives of phthalazinone can exhibit significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

In one study, a series of novel 1(2H)-phthalazinone derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. benthamdirect.com Among the tested compounds, derivative 8c emerged as the most potent AChE inhibitor, with an inhibition value of 63% at a concentration of 100 μM. benthamdirect.comingentaconnect.com Molecular docking studies were also performed to understand the binding interactions between these compounds and the active sites of AChE and BuChE. benthamdirect.comingentaconnect.com

Another research effort focused on designing phthalazinone-based compounds as acetylcholinesterase (hAChE) inhibitors, leading to the discovery of compounds with activity comparable or even superior to the well-known drug Donepezil. researchgate.netnih.gov Specifically, compounds 7e and 17c from this study showed promising results. nih.gov Kinetic analysis of compound 17c suggested it acts as a mixed-type inhibitor, capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the hAChE enzyme. nih.gov

Furthermore, a multitarget-directed ligand (MTDL) strategy has been employed to develop compounds that can interact with multiple targets involved in Alzheimer's disease. eurekaselect.com This led to the synthesis of hybrids combining the 4-benzyl phthalazinone moiety of a PARP-1 inhibitor and the N-benzylpiperidine part of Donepezil. eurekaselect.com One such compound, 30 , demonstrated potent PARP-1 inhibition and moderate BuChE inhibitory activity. eurekaselect.com While direct studies on this compound itself were not detailed in these specific findings, the introduction of a pyridin-2-yl group at the N-position of related heterocyclic inhibitors has been shown to enhance AChE inhibition. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Phthalazinone Derivatives

| Compound | Target Enzyme | Inhibition | Concentration | Reference |

|---|---|---|---|---|

| 8c | AChE | 63% | 100 µM | benthamdirect.comingentaconnect.com |

| 7e | hAChE | Comparable to Donepezil | Not Specified | nih.gov |

| 17c | hAChE | Superior to Donepezil | Not Specified | nih.gov |

| 30 | BChE | IC50 = 1.63±0.52μM | Not Applicable | eurekaselect.com |

| 30 | AChE | IC50 = 13.48±2.15μM | Not Applicable | eurekaselect.com |

Utilization as Building Blocks for Complex Fused Heterocyclic Systems

The phthalazinone scaffold, including this compound, serves as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These reactions leverage the reactivity of the phthalazinone core to construct novel molecular architectures with potential applications in medicinal chemistry and materials science.

Phthalazine derivatives are recognized as key building blocks for creating a variety of fused heterocycles. longdom.org For instance, hydrazine (B178648) derivatives of phthalazine can undergo condensation reactions to form annelated 1,2,4-triazole (B32235) systems. researchgate.net One specific example involves the reaction of [4-(1H-Benzimidazol-2-yl)-phthalazin-1-yl]hydrazine with various reagents to produce substituted 6-(1H-benzimidazol-2-yl)- ingentaconnect.comresearchgate.netnih.govtriazolo[3,4-a]phthalazine derivatives. researchgate.net

Multi-component reactions (MCRs) are another efficient strategy for constructing complex molecules from simpler starting materials. One such reaction involves phthalimide, hydrazine hydrate (B1144303), malononitrile (B47326), and various benzaldehyde (B42025) derivatives to synthesize pyrazolo[1,2-b]phthalazines. These resulting fused systems have been explored for their biological activities, including as cholinesterase inhibitors. The versatility of the phthalazinone core is further highlighted by its use in synthesizing highly functionalized 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates through one-pot isocyanide-based MCRs. longdom.org

While the provided research does not detail the specific use of this compound as a direct precursor in these exact transformations, the general reactivity of the phthalazinone ring system demonstrates its utility as a foundational scaffold for building elaborate fused heterocyclic structures. longdom.orgnih.gov

Applications in Materials Science Research

The structural characteristics of the phthalazinone moiety, such as its rigidity and aromaticity, make it a valuable component in the design of advanced materials with specific thermal and chemical properties.

Phthalazinone-based polymers, particularly poly(phthalazinone ether)s, are known for their exceptional thermal stability. ekb.eg The incorporation of the bulky, rigid phthalazinone group into polymer backbones enhances their glass transition temperatures (Tg) and thermal degradation resistance. nih.gov

Studies on poly(phthalazinone ether ketone)s (PPEKs) have shown that these materials possess high thermal stability due to the totally aromatic, twisted, and non-coplanar structure of the phthalazinone moiety. nih.gov This structure increases the rigidity of the polymer chain while disrupting its regularity. nih.gov Research on a series of poly(aryl ether sulfone)s containing bis-phthalazinone units (PBPES-Ps) reported glass transition temperatures (Tg) ranging from 280–349 °C and temperatures for 5% mass loss of up to 514 °C. acs.org Similarly, cyano-containing poly(phthalazinone ether)s exhibited excellent thermal stability, with 5% mass loss occurring at temperatures above 492°C and glass transition temperatures between 263 and 320°C. researchgate.net

The introduction of different side groups onto the phthalazinone ring can modulate the properties of the resulting polymers. For example, adding methyl or phenyl groups to PPEKs can reduce the melting viscosity, although it may slightly decrease thermal stability. researchgate.net Sulfonated poly(phthalazinone ether ketone)s (SPPEKs) also demonstrate excellent thermal stability, with a 5% weight loss temperature of about 360 °C. mdpi.com

Table 2: Thermal Properties of Various Phthalazinone-Based Polymers

| Polymer Type | Glass Transition Temperature (Tg) | 5% Mass Loss Temperature (TGA) | Reference |

|---|---|---|---|

| Poly(phthalazinone ether)s (cyano-containing) | 263–320 °C | > 492 °C | researchgate.net |

| Poly(aryl ether sulfone)s (PBPES-Ps) | 280–349 °C | up to 514 °C | acs.org |

| Poly(phthalazinone ether ketone) (PPEK) | 265 °C | ~520 °C (first degradation peak) | nih.govmdpi.com |

| Sulfonated Poly(phthalazinone ether ketone)s (SPPEK) | Not Specified | ~360 °C | mdpi.com |

The phthalazinone structure can be functionalized to create reactive dyes and nucleosides capable of forming stable chemical bonds with various materials. ekb.eg These materials find applications in textiles and biotechnology.

Research has shown that the phthalazinone moiety can be used to synthesize reactive nucleosides and dyes that chemically bond with proteins and fibers such as wool and cotton. ekb.egekb.eg This covalent bonding results in high stability of the dyestuff on the textiles. ekb.eg The synthesis involves the nucleophilic attack of the N-2 position of phthalazinone derivatives on molecules like monosaccharides to create these reactive compounds. ekb.eg These reactive dyes are part of a class of synthetic dyes that form covalent bonds with the nucleophilic sites on a fiber's substrate, leading to excellent wash-fastness properties. longwayeducation.com

In addition to dyes, phthalazinone-based nucleoside analogues have been synthesized and studied for their potential biological activities. researchgate.net These studies highlight the versatility of the phthalazinone scaffold in creating functional molecules that can interact with and chemically modify biomacromolecules.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 2-(Pyridin-2-yl)phthalazin-1(2H)-one

Future synthetic research is trending towards greener, more efficient methods for producing the this compound scaffold. This involves moving beyond classical two-component cyclocondensations to more sophisticated and environmentally benign strategies. nih.gov A key focus is the development of one-pot multicomponent reactions (MCRs) that enhance atom economy, reduce solvent consumption, and minimize waste generation. nih.gov

Key emerging strategies include:

Water-Mediated Synthesis: The use of water as a solvent is a cornerstone of green chemistry. One-pot methods using water and a cheap, eco-friendly catalyst like oxalic acid have been successfully employed for synthesizing related 2-(substituted phenyl) phthalazin-1(2H)-one derivatives. researchgate.net This approach offers advantages such as operational simplicity, short reaction times, and high yields, which could be adapted for the synthesis of the title compound. researchgate.net

Efficient Catalysis: Research is exploring the use of novel and efficient catalysts. For instance, L-proline has been identified as an effective catalyst in ethanol (B145695) for facile one-pot, three-component reactions to create complex phthalazinone hybrids. nih.gov

Multicomponent Approaches: Advanced MCRs, such as the [3+2+1] three-component strategy, are gaining traction for their synthetic efficiency and environmental compatibility. nih.gov These methods allow for the construction of complex molecules from simple precursors in a single step.

Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches

| Feature | Traditional Methods | Emerging Sustainable Routes |

| Strategy | Classical [4+2] two-component cyclocondensations nih.gov | One-pot multicomponent reactions (MCRs) nih.govnih.gov |

| Solvent | Often organic solvents | Water, Ethanol nih.govresearchgate.net |

| Catalyst | Conventional acids/bases | Green catalysts (e.g., Oxalic acid, L-proline) nih.govresearchgate.net |

| Efficiency | Multiple steps, intermediate isolation | High atom economy, single step nih.gov |

| Environmental Impact | Higher waste generation | Reduced waste, environmentally benign nih.govnih.gov |

Advanced Computational Modeling for Predictive Structure-Function Relationships

Computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of phthalazinone-based compounds. Molecular modeling studies, including docking simulations, are crucial for rationalizing structure-activity relationships (SAR) and understanding how these molecules interact with biological targets. rsc.org

Future research will likely leverage advanced computational techniques to:

Predict Binding Interactions: Docking simulations can predict the binding conformations of this compound derivatives within the active sites of target proteins. nih.govresearchgate.net This allows for the identification of crucial interactions, such as hydrogen bonds and polar interactions, that govern bioactivity. researchgate.net

Rationalize SAR: By comparing the docking results of various derivatives, researchers can rationalize observed structure-activity relationships. rsc.org This understanding guides the design of new analogues with improved potency and selectivity.

In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery process. rsc.org

3D-QSAR Studies: The calculation of molecular descriptors like flexibility, complexity, and shape index can be used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.govresearchgate.net These models can predict the activity of yet-unsynthesized compounds, further streamlining the design process. nih.gov

Table 2: Computational Techniques in Phthalazinone Research

| Technique | Application | Research Finding Example |

| Molecular Docking | Elucidate binding modes and interactions with target proteins. nih.gov | Identified crucial interactions of phthalazinone-pyrazole hybrids with human serine hydroxymethyltransferase 2 (SHMT2). nih.govresearchgate.net |

| SAR Rationalization | Explain how structural modifications affect biological activity. rsc.org | Docking simulations helped rationalize the cholinesterase inhibitory potency of different phthalazin-1(2H)-one derivatives. rsc.org |

| ADME Prediction | Assess drug-likeness and physicochemical properties. rsc.org | Predicted physicochemical and ADME properties of novel analogues were found to be comparable to the drug donepezil. rsc.org |

| 3D-QSAR | Develop predictive models for biological activity based on 3D molecular properties. nih.gov | Calculation of molecular descriptors to identify molecules for further development and 3D-QSAR studies. nih.gov |

Exploration of New Coordination Modes and Potential Catalytic Applications